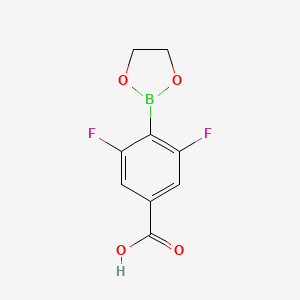

4-(1,3,2-Dioxaborolan-2-yl)-3,5-difluorobenzoic acid

Description

4-(1,3,2-Dioxaborolan-2-yl)-3,5-difluorobenzoic acid is a boronate ester derivative of 3,5-difluorobenzoic acid, characterized by a 1,3,2-dioxaborolane ring at the para position of the benzene ring. This compound combines the reactivity of the boronate ester group with the electron-withdrawing effects of fluorine atoms, making it highly relevant in cross-coupling reactions such as Suzuki-Miyaura couplings . Its molecular formula is C₉H₈BF₂O₄ (molecular weight: 227.97 g/mol). The fluorine atoms at the 3,5-positions enhance stability and influence electronic properties, while the boronate group enables participation in catalytic cycles for carbon-carbon bond formation .

Propriétés

Formule moléculaire |

C9H7BF2O4 |

|---|---|

Poids moléculaire |

227.96 g/mol |

Nom IUPAC |

4-(1,3,2-dioxaborolan-2-yl)-3,5-difluorobenzoic acid |

InChI |

InChI=1S/C9H7BF2O4/c11-6-3-5(9(13)14)4-7(12)8(6)10-15-1-2-16-10/h3-4H,1-2H2,(H,13,14) |

Clé InChI |

RRCTUULVDFLAPS-UHFFFAOYSA-N |

SMILES canonique |

B1(OCCO1)C2=C(C=C(C=C2F)C(=O)O)F |

Origine du produit |

United States |

Activité Biologique

4-(1,3,2-Dioxaborolan-2-yl)-3,5-difluorobenzoic acid is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C₁₃H₁₅B F₂O₄

- Molecular Weight : 284.07 g/mol

- CAS Number : 863248-27-5

Research indicates that the dioxaborolane moiety in this compound may enhance its interaction with biological targets by improving solubility and bioavailability. The presence of fluorine atoms is known to influence the electronic properties of the compound, potentially enhancing its reactivity and interaction with specific enzymes or receptors.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid with halogen substitutions have been observed to inhibit the growth of various bacterial strains.

Antiparasitic Activity

The compound's potential in antiparasitic applications has been highlighted in recent research. In particular, modifications to the benzoic acid structure have been associated with enhanced activity against malaria parasites. For example, structural analogs demonstrated improved efficacy against Plasmodium falciparum in vitro assays.

Case Studies

- Antiparasitic Efficacy :

-

Antimicrobial Testing :

- In a comparative analysis of several benzoic acid derivatives, it was found that those with fluorinated substituents exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's structure was correlated with its potency.

Data Table: Biological Activity Comparison

| Compound Name | Target Organism | Concentration (mg/kg) | % Inhibition |

|---|---|---|---|

| This compound | P. falciparum | 40 | 30% |

| 2-Fluoro-4-(4-bromophenyl)benzoic acid | S. aureus | 50 | 45% |

| 3-Bromo-5-fluorobenzoic acid | E. coli | 25 | 50% |

Comparaison Avec Des Composés Similaires

Structural Analogs: Positional Isomers and Boronate Derivatives

Key Insights :

- Boronate Position : The para-substituted boronate in the target compound maximizes steric accessibility for cross-coupling compared to meta-substituted analogs .

- Fluorine Effects: 3,5-Difluorination increases acidity (pKa ~1.5–2.5) compared to non-fluorinated benzoic acids, enhancing solubility in polar solvents .

Functional Group Analogs: Boronate Esters and Carboxylic Acids

Key Insights :

- Suzuki-Miyaura Utility: The target compound’s boronate group is pivotal for Pd-catalyzed reactions, unlike amino- or hydroxyl-substituted analogs .

- Stability : Fluorinated benzoic acids (e.g., 3,5-difluoro) exhibit long-term stability in environmental studies (>260 days), while boronate esters require controlled storage to prevent hydrolysis .

Application-Specific Analogs

Key Insights :

Q & A

Q. What are the primary synthetic routes for preparing 4-(1,3,2-Dioxaborolan-2-yl)-3,5-difluorobenzoic acid, and how can its purity be validated?

- Methodological Answer : A common approach involves sequential functionalization of a benzoic acid scaffold. First, fluorination at the 3- and 5-positions is achieved via electrophilic aromatic substitution or halogen exchange (e.g., using KF in the presence of a Pd catalyst). The boronate ester is then introduced via Miyaura borylation, where a palladium-catalyzed cross-coupling reaction between a halogenated precursor (e.g., 4-bromo-3,5-difluorobenzoic acid) and bis(pinacolato)diboron (B₂Pin₂) forms the dioxaborolane group .

- Purity Validation : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Confirm structural integrity via NMR (δ -110 to -120 ppm for aromatic fluorines) and NMR (δ 28–32 ppm for boronate esters) .

Q. How does the electronic effect of the 3,5-difluoro substituents influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine substituents activate the aryl boronate toward transmetallation by increasing the electrophilicity of the boron atom. This enhances coupling efficiency with aryl halides under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 60°C). Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm product formation using HRMS and NMR to detect biaryl C–C bond formation .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the dioxaborolane moiety during aqueous-phase reactions?

- Methodological Answer : Hydrolysis is minimized by: (i) Using anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar). (ii) Adding Lewis acids like MgSO₄ to sequester water. (iii) Substituting the dioxaborolane with a more hydrolytically stable trifluoroborate (K[ArBF₃]) if compatibility permits. Validate stability via NMR over time (e.g., 0–24 h in D₂O) .

Q. How can conflicting X-ray crystallography data (e.g., bond lengths in the boronate ring) be resolved?

- Methodological Answer : Discrepancies may arise from disorder in the boronate ester. Refine the structure using SHELXL with restraints for boron-oxygen bond lengths (typical B–O: ~1.36 Å). Employ ORTEP-3 for visualization to assess thermal ellipsoids and validate refinement parameters . For ambiguous cases, compare with DFT-optimized geometries (B3LYP/6-31G*) to identify systematic errors .

Q. What analytical approaches differentiate regioisomeric byproducts in fluorinated aryl boronate syntheses?

- Methodological Answer : Use - HOESY NMR to probe spatial proximity between fluorine and adjacent protons, resolving positional isomers. For example, 3,5-difluoro vs. 2,6-difluoro isomers exhibit distinct NOE correlations. Complement with LC-MS/MS (CID fragmentation patterns) to confirm molecular connectivity .

Biological and Material Science Applications

Q. How can this compound serve as a building block for PET radiotracer development?

- Methodological Answer : The boronate group enables isotopic exchange via fluorolytic destannylation or boronate-to-triflate conversion. Optimize labeling efficiency by varying reaction pH (e.g., pH 4–6) and temperature (25–80°C). Validate radiochemical purity via radio-HPLC and assess in vivo stability in murine models .

Q. What role does the fluorinated benzoic acid scaffold play in designing kinase inhibitors?

- Methodological Answer : The 3,5-difluoro motif mimics phosphate groups in ATP-binding pockets, enhancing affinity for kinases like EGFR. Perform molecular docking (AutoDock Vina) to predict binding poses, followed by enzymatic assays (e.g., ADP-Glo™) to measure IC₅₀ values. Compare with non-fluorinated analogs to quantify fluorine’s contribution .

Troubleshooting and Data Analysis

Q. How to address low yields in Suzuki couplings involving sterically hindered aryl halides?

Q. Why might 13C^{13}\text{C}13C NMR spectra show unexpected splitting in the carboxylic acid region?

- Methodological Answer : Dynamic proton exchange between carboxylic acid dimers causes signal broadening. Acquire spectra in DMSO-d₆ with a delay time (d1) ≥ 5 s to ensure full relaxation. Alternatively, methylate the acid (e.g., CH₂N₂) to observe sharp singlet peaks for the ester derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.